Glycerol-13C

Description

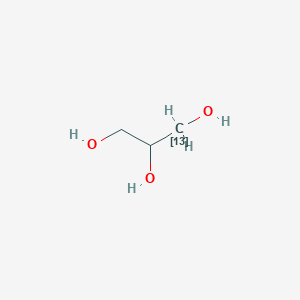

Structure

3D Structure

Properties

IUPAC Name |

(113C)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Glycerol-13C and its chemical structure

Topic: Glycerol-13C: Chemical Architecture, Metabolic Tracing, and Hyperpolarized Imaging Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Glycerol-13C (Propane-1,2,3-triol-

This guide dissects the chemical structure of Glycerol-13C, its behavior in high-field magnetic environments, and its dual-role application in Metabolic Flux Analysis (MFA) and Hyperpolarized MRI (HP-MRI).

Chemical Architecture and Physical Properties

Structural Analysis

Natural glycerol (

-

Systematic Name: Propane-1,2,3-triol-

(for uniform labeling). -

Molecular Formula:

[2] -

Molecular Weight (U-

): ~95.07 g/mol (vs. 92.09 g/mol for natural). -

Solubility: Highly miscible in water/D₂O; acts as a cryoprotectant (glassing agent).

NMR Spectral Characteristics

In

| Carbon Position | Chemical Shift ( | Coupling ( | Structural Insight |

| C1 / C3 (Terminal) | ~63.0 ppm | Equivalent in symmetric environments unless chirally derivatized. | |

| C2 (Internal) | ~73.0 ppm | Appears as a triplet in U- |

Expert Insight: In metabolic studies, the preservation of the C1-C2-C3 doublet-triplet-doublet pattern in downstream metabolites (like glucose) proves that the carbon backbone remained intact during gluconeogenesis, rather than being scrambled via the TCA cycle.

Visualization: Chemical Structure & NMR Logic

The following diagram illustrates the Uniformly Labeled (U-

Figure 1: Structural connectivity of U-13C3 Glycerol showing scalar coupling (J-coupling) responsible for NMR splitting patterns.

Core Application I: Metabolic Flux Analysis (MFA)

The Gluconeogenic Probe

Glycerol-13C is the "Gold Standard" for assessing hepatic gluconeogenesis (HGP) independent of glycogenolysis. Unlike glucose tracers, glycerol enters the pathway at the triose phosphate level.

Mechanism of Action:

-

Entry: Glycerol is phosphorylated by Glycerol Kinase (GK) to Glycerol-3-Phosphate (G3P).[3]

-

Oxidation: G3P is oxidized to Dihydroxyacetone Phosphate (DHAP).

-

Flux Bifurcation: DHAP can either:

-

Enter Glycolysis (Energy production).[3]

-

Enter Gluconeogenesis (Glucose production via Aldolase).

-

The "Double-Label" Logic

When U-

-

Direct Synthesis: If the glycerol backbone is incorporated directly into glucose, the resulting glucose molecule will contain a

isotopomer (a contiguous block of three labeled carbons). -

TCA Cycle Scrambling: If glycerol is oxidized to pyruvate and enters the TCA cycle before becoming glucose, the carbons are randomized. The appearance of

or

Pathway Visualization

Figure 2: Metabolic fate of Glycerol-13C. Green path indicates direct gluconeogenesis; Red path indicates glycolysis/oxidation.

Core Application II: Hyperpolarized MRI (DNP)

Dynamic Nuclear Polarization (DNP) enhances the NMR signal of

Glycerol as a Glassing Agent vs. Probe

-

As a Matrix: Unlabeled glycerol is often mixed with

-Pyruvate to form a "glass" at cryogenic temperatures (~1K). This prevents crystallization, ensuring efficient polarization transfer from free radical electrons to the -

As a Probe: Hyperpolarized [2-

]Glycerol is emerging as a specific probe for liver metabolism. Unlike pyruvate, which interrogates the Warburg effect (LDH flux), HP-Glycerol specifically interrogates the redox state (NADH/NAD+ ratio) via the G3P-dehydrogenase equilibrium.

Technical Requirement: The "T1" Challenge

For HP-MRI, the tracer must retain polarization long enough to be injected and imaged.

-

Relaxation Time (

): The -

Solution: Deuteration (

) of the glycerol backbone (e.g., Glycerol-

Validated Experimental Protocol: Hepatic Flux Analysis

Objective: Quantify the contribution of glycerol to glucose production in primary hepatocytes.

Reagents & Preparation

-

Tracer: [U-

]Glycerol (99% isotopic purity). -

Media: Glucose-free DMEM supplemented with 2mM [U-

]Glycerol. -

Quenching Agent: Ice-cold Methanol:Water (80:20).

Step-by-Step Workflow

-

Pulse Phase:

-

Wash hepatocytes 2x with PBS.

-

Add tracer medium (

). -

Incubate for 2–4 hours (steady state).

-

-

Quench & Extraction:

-

Rapidly aspirate media.

-

Add 1mL ice-cold Methanol/Water to lyse cells (halts metabolism immediately).

-

Scrape cells and transfer to centrifuge tube.

-

Add Chloroform (1mL) to separate lipids (lower phase) from polar metabolites (upper aqueous phase).

-

Centrifuge at 3,000 x g for 10 min.

-

-

Sample Preparation for NMR:

-

Lyophilize the aqueous phase.

-

Reconstitute in 600µL

containing 0.5mM DSS (Internal Standard). -

CRITICAL: Adjust pH to 7.0–7.4 (chemical shifts are pH-sensitive).

-

-

Acquisition (qNMR):

-

Probe: 600 MHz (or higher) cryoprobe.

-

Pulse Sequence: zgig (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for quantitative accuracy.

-

Relaxation Delay (

): Set to

-

Data Analysis Table

Summarize isotopomer enrichment using the following logic:

| Observed Multiplet (Glucose C1) | Origin Pathway | Interpretation |

| Singlet (S) | Endogenous / Glycogen | No label incorporation (Natural Abundance). |

| Doublet (D12) | TCA Cycle Cycling | Scrambling occurred; triose reassembled from mixed pools. |

| Triplet / Quartet | Direct Glycerol Flux | Intact |

References

-

Jin, E. S., Sherry, A. D., & Malloy, C. R. (2016). An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver.[1] Journal of Biological Chemistry. Link

-

Jones, J. G., et al. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans.[4] American Journal of Physiology-Endocrinology and Metabolism. Link

-

Sigma-Aldrich. Glycerol-1,3-13C2 Product Specifications and NMR Data. Merck KGaA. Link

-

Chen, A. P., et al. (2013). Hyperpolarized 13C-pyruvate MRI detects real-time metabolic flux in prostate cancer metastases to bone and spine. Magnetic Resonance in Medicine. Link (Contextual reference for DNP methodology).

- Kovacs, Z., et al. (2008). Hyperpolarized 13C-Glycerol as a probe for metabolic imaging. Proceedings of the ISMRM. (General grounding on Glycerol DNP properties).

Sources

Technical Guide: Glycerol-13C in Metabolic Flux Analysis & Imaging

Executive Summary

Glycerol-13C is a high-fidelity metabolic probe that occupies a unique intersection between lipid metabolism (lipolysis/esterification) and carbohydrate metabolism (gluconeogenesis). Unlike glucose tracers, which enter metabolism via Hexokinase and are immediately subject to high-flux glycolysis, glycerol enters via Glycerol Kinase (GK) —an enzyme predominantly expressed in the liver and kidney.

This specificity makes Glycerol-13C the "Gold Standard" for measuring Hepatic Glucose Production (HGP) and assessing the Glycerol-3-Phosphate (G3P) Shuttle , a critical redox valve in mitochondria. This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for using Glycerol-13C in drug development and metabolic phenotyping.

Part 1: The Mechanistic Basis

Why Glycerol? The Biochemical Logic

The utility of Glycerol-13C rests on the compartmentalization of its metabolizing enzymes.

-

Entry Point: Glycerol is phosphorylated by GK to form Glycerol-3-Phosphate (G3P) .

-

The Fork in the Road: G3P has two fates:

-

Esterification: Reacts with Acyl-CoA to form Triglycerides (TAG).

-

Oxidation: Converted by G3P-Dehydrogenase (GPDH) to Dihydroxyacetone Phosphate (DHAP) .

-

-

Gluconeogenic Entry: DHAP is a direct precursor for gluconeogenesis (GNG).

Key Insight: By using Glycerol-13C, you bypass the "noise" of peripheral glycolysis (muscle glucose uptake). Any 13C-label appearing in plasma glucose must have passed through the liver (or kidney) gluconeogenic pathway.

Isotope Selection Strategy

Choosing the correct isotopomer is critical for avoiding "scrambling" artifacts.

| Tracer | Primary Application | Pros | Cons |

| [U-13C3] Glycerol | Total GNG Flux | High sensitivity (M+3 detection). | Carbon recycling can complicate calculations. |

| [2-13C] Glycerol | NMR Studies | Removes J-coupling interference; clean signal for C2 position. | Lower sensitivity in MS compared to M+3. |

| [1,3-13C2] Glycerol | Positional Isotopomer Analysis | Distinguishes between direct GNG and TCA cycle scrambling. | More expensive; complex NMR interpretation. |

Part 2: Core Applications

Quantifying Gluconeogenesis (GNG)

In metabolic diseases like Type 2 Diabetes (T2D) and NASH, the liver overproduces glucose. Glycerol-13C allows researchers to quantify the fractional contribution of glycerol to HGP .

-

The "Previs" Correction: Early studies underestimated glycerol's contribution to GNG.[1] It is now understood that 13C-glycerol can cycle through the Pentose Phosphate Pathway (PPP) , scrambling the label. Modern protocols use Mass Isotopomer Distribution Analysis (MIDA) to correct for this dilution.

Hyperpolarized 13C-MRI (Emerging)

Hyperpolarization (DNP) increases the sensitivity of 13C-MRI by >10,000x.[2]

-

Target: Real-time imaging of the G3P

DHAP conversion. -

Clinical Relevance: In NAFLD (Fatty Liver), the redox state (NADH/NAD+) is altered. Since the conversion of G3P to DHAP is NAD+-dependent, the rate of 13C-label transfer acts as a non-invasive biopsy of hepatic mitochondrial redox state.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of Glycerol-13C and how it traces into Glucose and Lipids.

Caption: Metabolic fate of Glycerol-13C.[3][4] Red indicates tracer entry; Green indicates GNG output; Blue indicates lipid synthesis. The G3P-DHAP step is the redox-sensitive probe.

Part 4: Experimental Protocols

Protocol A: In Vivo Gluconeogenesis Assessment (Rodent/Human)

Objective: Determine the contribution of glycerol to HGP.

-

Preparation:

-

Subject must be in a post-absorptive state (fasted 6–12 hours) to deplete glycogen.

-

Catheterize the jugular vein (infusion) and carotid artery or tail vein (sampling).

-

-

Tracer Administration (Primed-Constant Infusion):

-

Prime: Inject a bolus of [U-13C3]glycerol (e.g., 15

mol/kg) to rapidly enrich the pool. -

Infusion: Immediately follow with a constant infusion (e.g., 1.0

mol/kg/min) for 90–120 minutes. -

Rationale: A bolus alone disappears too quickly (

min).[5] Constant infusion establishes Isotopic Steady State .

-

-

Sampling:

-

Collect blood (50

L) at t = 0, 60, 80, 100, 120 min. -

Centrifuge immediately; store plasma at -80°C.

-

-

Analytical Chemistry (GC-MS):

-

Derivatization: Glycerol and Glucose must be volatile.

-

Method: Treat plasma with Heptafluorobutyric Anhydride (HFBA) . This retains the carbon skeleton and improves MS sensitivity.

-

Measurement: Monitor ions for Glycerol (m/z 467/470 for M+0/M+3) and Glucose (m/z 519/522).

-

-

Calculation:

(Note: The factor of 2 accounts for the stoichiometry: 2 Trioses = 1 Hexose).

Protocol B: Hyperpolarized 13C-MRI (Liver Imaging)

Objective: Visualize real-time metabolic flux in NAFLD models.

-

Hyperpolarization:

-

Mix [1-13C]glycerol with a radical (trityl) in a DNP polarizer (e.g., SpinLab) at <1.4K.

-

Dissolve rapidly in superheated buffer to neutralize and eject.

-

-

Injection & Acquisition:

-

Inject bolus IV into the subject within 10 seconds (due to short

relaxation). -

Sequence: Use a slice-selective 13C-CSI (Chemical Shift Imaging) or EPSI sequence.

-

-

Data Analysis:

-

Quantify the ratio of the [1-13C]DHAP signal to the [1-13C]Glycerol signal.

-

Interpretation: A lower DHAP/Glycerol ratio indicates compromised cytosolic redox state (high NADH), typical of fatty liver disease.

-

Part 5: Data Interpretation & Pitfalls

Mass Isotopomer Distribution Analysis (MIDA)

When using [U-13C3]glycerol, the label can be diluted by endogenous (unlabeled) glycerol. Furthermore, if the tracer enters the TCA cycle (via Pyruvate), the carbons get "scrambled."

-

M+3 Signal: Represents direct GNG from glycerol.[3]

-

M+1 / M+2 Signal: Indicates recycling through the TCA cycle or Pentose Phosphate Pathway.

-

Correction: Use MIDA algorithms to calculate the precursor pool enrichment (

) based on the ratio of isotopomers, rather than assuming plasma glycerol enrichment equals intracellular enrichment.

Oral vs. Intravenous Administration[3][6][7]

-

Oral: Tracer goes directly to the liver via the portal vein. Higher incorporation into Glucose (GNG).

-

Intravenous: Tracer bypasses the liver initially, distributing to peripheral tissues. Higher conversion to Lactate (Glycolysis) before reaching the liver.

-

Recommendation: Use Oral administration for specific hepatic GNG studies; use IV for whole-body turnover.

References

-

Previs, S. F., et al. (1999). "Quantifying hepatic glucose production: the role of the pentose phosphate pathway." Journal of Biological Chemistry. Link

-

Jin, E. S., Sherry, A. D., & Malloy, C. R. (2016).[6] "An oral load of [13C3]glycerol and blood NMR analysis detects fatty acid esterification... in human liver." Journal of Biological Chemistry. Link

-

Magnusson, I., et al. (1992). "Increased rate of gluconeogenesis in type II diabetes mellitus. A 13C nuclear magnetic resonance study." Journal of Clinical Investigation. Link

-

Keshari, K. R., & Wilson, D. M. (2014). "Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization." Chemical Society Reviews. Link

-

Burgess, S. C., et al. (2003). "Noninvasive assessment of hepatic anaplerosis and gluconeogenesis in conscious mice." Diabetes.[7][8][9] Link

Sources

- 1. Loss of [13C]glycerol carbon via the pentose cycle. Implications for gluconeogenesis measurement by mass isotoper distribution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans. | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C NMR studies of gluconeogenesis in rat liver cells: Utilization of labeled glycerol by cells from euthyroid and hyperthyroid rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperpolarized 13C and metabolic imaging – Sherry Lab [labs.utdallas.edu]

- 7. researchgate.net [researchgate.net]

- 8. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased rate of gluconeogenesis in type II diabetes mellitus. A 13C nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of Glycerol-13C in the lab

Technical Guide: Safety, Handling, and Experimental Integrity of Glycerol-13C

Executive Summary

Glycerol-13C (

Part 1: Physicochemical Properties & Isotope Integrity

The primary "hazard" in handling Glycerol-13C is not toxicity, but the loss of expensive isotopic enrichment due to mishandling.

The Viscosity Challenge

Glycerol is a non-Newtonian fluid with extreme temperature dependence. At 20°C, its viscosity is ~1412 cP (centipoise), roughly 1400x thicker than water. This leads to:

-

Pipetting Errors: Significant dead volume remains in tips, altering molar ratios in MFA.

-

Incomplete Dissolution: Poor mixing in culture media creates concentration gradients.

Table 1: Viscosity of Glycerol vs. Temperature Data synthesized from standard rheological references.

| Temperature (°C) | Viscosity (cP) | Handling Recommendation |

| 0°C | ~12,000 | Do not pipette. Solid-like behavior. |

| 20°C (Room Temp) | ~1,412 | Difficult. Reverse pipetting required. |

| 37°C (Physiological) | ~200 | Ideal for cell culture addition. |

| 50°C | ~100 | Ideal for aliquoting stock solutions. |

Hygroscopicity & Isotopic Dilution

Glycerol is intensely hygroscopic. It will absorb water from the atmosphere until it reaches equilibrium (approx. 80% glycerol / 20% water).

-

Risk: Absorbed water adds mass without adding

, leading to calculated errors in isotopic enrichment calculations. -

Mitigation: Store under dry nitrogen or argon. Seal caps with Parafilm immediately after use.

Part 2: Core Safety Profile

While non-radioactive, standard chemical hygiene applies.[2]

-

Personal Protective Equipment (PPE): Standard nitrile gloves and safety glasses.

-

Specific Hazard - Thermal: When heating to reduce viscosity (see Protocol A), ensure temperature does not exceed 100°C to prevent thermal decomposition (acrolein formation) or burns.

-

Specific Hazard - Cryogenic (DNP): In hyperpolarized MRI, samples are frozen to ~1 K. Risk of rapid expansion/explosion of sample cups upon dissolution if not properly vented.

Part 3: Advanced Handling Protocols

Protocol A: Precision Aliquoting (Viscosity Management)

Objective: To aliquot expensive Glycerol-13C with <1% volumetric error.

-

Thermal Pre-conditioning: Place the source bottle of Glycerol-13C in a water bath or bead bath set to 50°C for 15 minutes. This reduces viscosity by >90% (see Table 1).

-

Positive Displacement: Use a positive displacement pipette (e.g., Gilson Microman) rather than an air-displacement pipette. Air-displacement pipettes rely on an air piston which compresses against the viscous glycerol, leading to under-delivery.

-

Gravimetric Verification: Do not trust volume markings. Weigh the dispensed aliquot.

-

Density at 20°C: 1.26 g/mL.

-

Formula:

.

-

Protocol B: Metabolic Flux Analysis (MFA) Workflow

Objective: To introduce

Causality: In MFA, the cell must reach "isotopic steady state" where intracellular pools are fully labeled according to the input tracer. Perturbing the cells during tracer addition can alter metabolic fluxes (non-steady state).

Figure 1: Critical path for Metabolic Flux Analysis using Glycerol-13C. Note the critical quenching step.

-

Tracer Selection: Use [1,3-

]glycerol for resolving glycolysis vs. pentose phosphate pathway fluxes. -

Equilibration: Allow culture to grow for at least 5 volume residence times to ensure isotopic steady state.

-

Quenching: Metabolism must be stopped instantly. Pour culture directly into -40°C methanol. Do not centrifuge first, as the time delay alters metabolite pools.

Protocol C: Hyperpolarized MRI (DNP) Preparation

Objective: To prepare high-concentration

Causality: DNP relies on transferring spin polarization from a free radical (electron) to the

Figure 2: The DNP workflow. Glycerol-13C acts as both substrate and glassing agent.

-

Radical Mixing: Mix Glycerol-13C with a trityl radical (e.g., OX063) to ~15 mM concentration. Safety: Trityl radicals are air-sensitive; handle in a glove box if possible.

-

Glassing: The high viscosity of glycerol aids in forming a "glass" upon immersion in liquid helium. If the sample turns opaque (white), it has crystallized—abort the run. It must remain transparent.

-

Dissolution Safety: The dissolution step involves shooting superheated water (~180°C) into the cryostat. Ensure all pressure lines are rated for 20 bar and burst disks are intact.

Part 4: Storage & Waste Disposal

Storage Hierarchy:

-

Long-term (>1 month): -20°C. Tightly sealed. Desiccator recommended.

-

Active Use: Room temperature in a desiccator. Avoid repeated freeze-thaw cycles as this promotes condensation inside the cap.

Disposal: Glycerol-13C is not hazardous waste. However, due to the cost of stable isotopes, "disposal" usually implies inventory management failure.

-

Recycling: Unused pure aliquots can be re-frozen.

-

Drain Disposal: Small amounts (diluted) can be flushed down the sink with copious water, in accordance with local municipal codes (it is readily biodegradable).

References

-

Sigma-Aldrich. (2023).[4] Safety Data Sheet: Glycerol-13C3. Merck KGaA. Link

-

Matthews, D. E., et al. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. Acta Diabetologica. Link

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences (PNAS). Link

-

Antoniewicz, M. R. (2015).[5] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

-

Segur, J. B., & Oberstar, H. E. (1951). Viscosity of Glycerol and Its Aqueous Solutions. Industrial & Engineering Chemistry. Link

Sources

Navigating the Metabolic Maze: A Technical Guide to Uniformly Labeled ¹³C-Glycerol in Research

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, the choice of isotopic tracer is a critical decision that dictates the precision and depth of experimental outcomes. Among the arsenal of stable isotope-labeled compounds, uniformly carbon-13 labeled glycerol ([U-¹³C₃]Glycerol) stands out as a uniquely powerful tool for dissecting central carbon metabolism. This guide provides an in-depth technical overview of [U-¹³C₃]Glycerol, from selecting a commercial supplier to its application in cutting-edge research, ensuring scientific integrity and robust, reproducible results.

The Power of a Simple Backbone: Why ¹³C-Glycerol?

Glycerol, a simple three-carbon polyol, occupies a pivotal position in cellular metabolism. It serves as a direct precursor for the backbone of glycerolipids (including triglycerides and phospholipids) and can be readily phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP). DHAP is an intermediate in both glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose).

This unique entry point into the central carbon network is precisely what makes [U-¹³C₃]Glycerol an invaluable tracer. By introducing glycerol with all three carbon atoms labeled as the heavy isotope ¹³C, researchers can precisely track their fate as they are incorporated into a multitude of downstream metabolites. This allows for the quantitative measurement of metabolic rates, or fluxes, through key pathways, providing a dynamic snapshot of cellular activity that is unattainable with traditional endpoint assays.[1] The primary applications for this tracer are in ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Nuclear Magnetic Resonance (NMR) spectroscopy studies of biomolecular structure and dynamics.[1]

The Commercial Supplier Landscape: Ensuring Quality and Consistency

The selection of a reliable commercial supplier for [U-¹³C₃]Glycerol is the foundational step for any successful tracer experiment. The quality of the labeled compound in terms of isotopic enrichment, chemical purity, and proper documentation directly impacts the accuracy and reproducibility of the results. Below is a comparative summary of prominent suppliers in the stable isotope field.

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Key Features & Documentation |

| Sigma-Aldrich (Merck) | Glycerol-¹³C₃ | 63346-81-6 | ≥99 atom % ¹³C | ≥99% (CP) | Offers extensive product and packaging customization, GMP capabilities, and complete quality documentation. Certificates of Analysis (CoA) are available online, detailing lot-specific purity and enrichment.[2][3] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Glycerol (¹³C₃, 99%) | 63346-81-6 | 99% | >98% | A leading producer specializing in stable isotope-labeled compounds.[4] Provides detailed CoAs with comprehensive quality control data, including NMR for chemical purity and isotopic enrichment.[5][6] CIL subscribes to various quality standards like ISO 13485.[6][7] |

| MedChemExpress | Glycerol-¹³C₃ | 63346-81-6 | Not explicitly stated | Not explicitly stated | Primarily positioned as a supplier of research chemicals and biochemicals, offering the tracer for use in quantitative analysis by NMR, GC-MS, or LC-MS. |

| Santa Cruz Biotechnology, Inc. | Glycerol-(13-C)3 | 63346-81-6 | Not explicitly stated | Not explicitly stated | A broad supplier of biochemicals for research, listing the compound for proteomics research applications. |

| Omicron Biochemicals, Inc. | sn-[UL-¹³C₃]glycerol 3-phosphate | Not specified for glycerol | Not explicitly stated | Not explicitly stated | Specializes in uniformly labeled saccharides and their derivatives, offering related compounds. |

Expert Insight: What to Look for in a Certificate of Analysis (CoA)

A comprehensive CoA is a non-negotiable requirement for ensuring the quality of your tracer. It serves as a self-validating system for the material. When reviewing a CoA for [U-¹³C₃]Glycerol, look for:

-

Identity Confirmation: Methods like ¹H NMR and Mass Spectrometry (MS) confirm the chemical structure.

-

Isotopic Enrichment: This is the most critical parameter. It should be determined by a quantitative method, typically Mass Spectrometry or ¹³C NMR, and be reported as "atom % ¹³C". For uniform labeling, this should be ≥99%.

-

Chemical Purity: Assessed by methods like Gas Chromatography (GC) or ¹H NMR, this value should be as high as possible (ideally >98%) to avoid introducing confounding variables into your experiment.

-

Residual Solvents/Water Content: Methods like Karl Fischer titration for water content are important for accurate weighing and concentration calculations.

Core Applications & Methodologies

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell.[1] It involves introducing a ¹³C-labeled substrate, like [U-¹³C₃]Glycerol, into a biological system at a metabolic steady state. The ¹³C atoms are incorporated into downstream metabolites, and the resulting mass isotopomer distributions are measured by mass spectrometry. These labeling patterns are then used in computational models to estimate the intracellular fluxes.[8]

The diagram below illustrates how the three ¹³C atoms from uniformly labeled glycerol enter the central carbon metabolism, enabling the tracing of multiple key pathways.

Caption: Metabolic fate of [U-¹³C₃]Glycerol in central carbon metabolism.

The following diagram and protocol outline a typical workflow for a ¹³C-MFA experiment using [U-¹³C₃]Glycerol in cultured mammalian cells.

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 資料 [sigmaaldrich.com]

- 3. 安定同位体カスタム・GMP製品 [sigmaaldrich.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Chemie Brunschwig | Cambridge Isotope Laboratories, Inc. [chemie-brunschwig.ch]

- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing 13C-Glycerol for High-Resolution Metabolic Flux Analysis: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Snapshot – Visualizing the Dynamic Heart of Metabolism

In the intricate world of cellular biology, we often measure static concentrations of metabolites, giving us a snapshot of the cell's state. While valuable, this is akin to looking at a photograph of a busy city intersection and trying to understand the traffic flow. Metabolic Flux Analysis (MFA), and specifically 13C-MFA, elevates our understanding from this static picture to a dynamic, quantitative map of metabolic reality. It allows us to measure the rates of biochemical reactions—the very pulse of cellular life.[1][2] This guide focuses on a uniquely powerful tool in the MFA arsenal: 13C-labeled glycerol. As a substrate of growing importance in biotechnology and biomedical research, understanding how to leverage 13C-glycerol is critical for accurately mapping the metabolic rewiring that underpins cellular function, disease, and engineered bioproduction.

Section 1: The "Why" of Flux Analysis and the Power of 13C Tracers

Metabolic flux analysis is the quantification of the in vivo rates (fluxes) through metabolic pathways.[3][4] The complete set of fluxes, known as the fluxome, represents the ultimate physiological output of a cell's integrated genetic and regulatory networks.[1] However, intracellular fluxes cannot be measured directly. Instead, we infer them by supplying cells with a substrate containing a stable, heavy isotope of carbon (¹³C) and tracking its incorporation into downstream metabolites.[3][5]

By measuring the distribution of ¹³C atoms in these metabolites—the Mass Isotopomer Distribution (MID)—using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we gain a wealth of information.[2][5] Different pathway activities result in unique labeling patterns.[3] A computational model then uses these patterns, along with measured substrate uptake and product secretion rates, to solve for the underlying intracellular fluxes.[2] The key advantage of ¹³C-MFA over simpler stoichiometric models is its ability to resolve fluxes in parallel pathways and metabolic cycles, providing a much higher degree of accuracy and resolution.[3][4]

Section 2: Glycerol – A Versatile Probe for Central Carbon Metabolism

Glycerol is a three-carbon molecule that serves as a crucial link between carbohydrate and lipid metabolism. Its importance as a carbon source is rising, partly due to its status as a major byproduct of biodiesel production, making it an attractive and sustainable feedstock for microbial fermentation.[6][7] In mammalian systems, glycerol is a key gluconeogenic precursor and a backbone for lipid synthesis.[8][9]

The metabolic entry point for glycerol is its phosphorylation to glycerol-3-phosphate (G3P), followed by oxidation to dihydroxyacetone phosphate (DHAP), a central glycolytic intermediate. From this junction, the carbon atoms from glycerol can flow "down" through glycolysis to pyruvate and the TCA cycle, or "up" through gluconeogenesis to form hexose phosphates and enter the Pentose Phosphate Pathway (PPP). This central entry point is what makes ¹³C-glycerol such a powerful tracer.

Caption: Metabolic fate of ¹³C-glycerol upon entry into central carbon metabolism.

Causality in Tracer Selection: Why Not Just Use ¹³C-Glucose?

While ¹³C-glucose is the most common tracer, ¹³C-glycerol offers distinct advantages. Because it enters metabolism "midway" through glycolysis, it provides a different and often more sensitive perspective on the split between lower glycolysis, the TCA cycle, and the PPP. For instance, using [1,3-¹³C]glycerol can provide high precision in resolving fluxes around the DHAP node and quantifying the PPP.[10] This is because the symmetric labeling pattern produces distinct isotopomers depending on the pathway taken, a level of resolution that can be difficult to achieve with glucose tracers alone.

| ¹³C-Glycerol Tracer | Primary Application & Rationale |

| [U-¹³C₃]Glycerol | Provides a general overview of glycerol's contribution to all downstream pathways. Useful for initial characterization and for tracing the glycerol backbone into lipids.[11] |

| [1,3-¹³C₂]Glycerol | Excellent for resolving fluxes in the Pentose Phosphate Pathway and glycolysis. The symmetric labeling creates unique patterns that are highly sensitive to the reversibility of transketolase and transaldolase reactions.[10] |

| [2-¹³C₁]Glycerol | Less common, but can be used in specific experimental designs to probe reactions involving the central carbon of the triose phosphates. |

Section 3: The ¹³C-MFA Experimental Workflow: A Self-Validating System

A successful ¹³C-MFA experiment is built on a foundation of meticulous planning and execution. Each step is designed to preserve the biological reality of the flux state until the moment of analysis. The workflow is a self-validating system; rigorous adherence to the protocol ensures the final flux map is a trustworthy representation of cellular physiology.

Caption: The comprehensive workflow for a ¹³C-glycerol metabolic flux analysis experiment.

Protocol 1: Isotopic Labeling and Metabolite Extraction

This protocol outlines the critical steps for a suspension cell culture experiment. The core principle is to achieve an isotopic steady state, where the enrichment of intracellular metabolites is stable, reflecting the underlying metabolic fluxes.

Materials:

-

Cell culture medium prepared without natural glycerol.

-

Sterile, high-purity [¹³C]-glycerol tracer (e.g., [U-¹³C₃]glycerol).

-

Quenching solution: 60% methanol, pre-chilled to -40°C or colder.

-

Extraction solution: Pre-chilled to -20°C (e.g., 80% methanol).

-

Centrifuge capable of low temperatures.

Methodology:

-

Culture Adaptation: Adapt cells to a custom medium where natural glycerol is replaced with the desired concentration of unlabeled glycerol for several passages. This ensures the metabolic network is in a steady state with glycerol as a key carbon source.

-

Initiate Labeling: Seed cells into fresh, glycerol-free medium. Once they reach a mid-exponential growth phase, perform a medium exchange, replacing the unlabeled medium with pre-warmed medium containing the precise concentration of ¹³C-glycerol. This is T₀.

-

Expert Insight: The duration of labeling is critical. For many microbial and mammalian cells, 5-6 cell doublings are sufficient to reach isotopic steady state in protein-bound amino acids. For central metabolites, the transient phase is much shorter. An isotopically non-stationary MFA (INST-MFA) approach, which involves rapid sampling before steady state is reached, can also be employed for systems with slow growth.[12][13]

-

-

Cell Sampling: At the desired time point, rapidly withdraw a known volume of cell suspension. The cell count and volume must be precise for later normalization.

-

Metabolic Quenching (The Most Critical Step): Immediately submerge the cell sample into a larger volume (e.g., 5x) of ice-cold quenching solution.

-

Causality: This step is paramount. The cold methanol solution instantly halts all enzymatic activity, freezing the metabolic state of the cell at the moment of sampling. An incomplete or slow quench will lead to altered metabolite pools and labeling patterns, invalidating the results.

-

-

Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells. Discard the supernatant.

-

Metabolite Extraction: Resuspend the cell pellet in a precise volume of cold extraction solution. Vortex vigorously and incubate at a low temperature to ensure cell lysis and complete extraction of intracellular metabolites.

-

Final Processing: Centrifuge at high speed to pellet cell debris. Collect the supernatant, which contains the extracted metabolites. This sample is now ready for downstream analysis. It is advisable to store it at -80°C.

Section 4: Analytical Platforms for ¹³C-Labeling Analysis

The choice of analytical instrument is dictated by the specific needs of the experiment, including required sensitivity, resolution, and the types of metabolites being analyzed.[2]

| Technique | Principle | Advantages | Disadvantages | Best For... |

| GC-MS | Separates volatile derivatives of metabolites by gas chromatography, then detects mass isotopomers. | High chromatographic resolution, robust, extensive libraries for identification. | Requires chemical derivatization, limited to thermally stable and volatile compounds.[5] | Analysis of proteinogenic amino acids, organic acids, and sugars. |

| LC-MS/MS | Separates metabolites by liquid chromatography, offering high sensitivity and specificity through tandem mass spectrometry. | High sensitivity, broad metabolite coverage, no derivatization needed for many compounds.[3][5] | Can suffer from matrix effects and ion suppression, lower chromatographic resolution than GC for some compounds. | Analyzing a wide range of central carbon metabolites, including nucleotides and cofactors. |

| NMR | Measures the nuclear spin of ¹³C atoms, providing positional information about the label within a molecule. | Can distinguish between positional isomers (isotopomers), non-destructive.[14][15] | Significantly lower sensitivity than MS, requiring more sample material and longer acquisition times.[16] | Precisely determining the position of ¹³C atoms, which is invaluable for resolving complex pathways.[11] |

Section 5: From Raw Data to Biological Insight

The final and most complex phase of ¹³C-MFA is computational.

-

Data Correction: Raw MS data is corrected for the natural abundance of ¹³C (~1.1%) and other isotopes to isolate the signal from the administered tracer.[5]

-

Model Definition: A stoichiometric model of the organism's central metabolism is constructed. This model includes all relevant biochemical reactions and their corresponding carbon atom transitions.[4][17]

-

Flux Estimation: An iterative algorithm, often using software like 13CFLUX, adjusts the flux values in the model to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model.[1][2]

-

Statistical Validation: The quality of the fit is assessed using a chi-squared statistical test.[4] An acceptable fit indicates that the model and the data are consistent. Confidence intervals are then calculated for each flux to understand the precision of the estimate.[4]

Caption: How [1,3-¹³C]glycerol helps resolve Glycolysis vs. PPP flux.

Section 6: Conclusion – The Future is Quantitative

¹³C-glycerol has emerged as a powerful and necessary tool for high-resolution metabolic flux analysis. Its unique entry point into central metabolism provides a complementary and often more insightful view than traditional glucose tracers, especially for dissecting the complexities of glycolysis, gluconeogenesis, and the pentose phosphate pathway. For researchers in metabolic engineering, drug development, and fundamental biology, mastering ¹³C-glycerol based MFA is not just an advanced technique; it is a gateway to a truly quantitative and dynamic understanding of the cellular systems they seek to improve or repair.

References

-

Title: 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC Source: PubMed Central URL: [Link]

-

Title: 13C NMR Metabolomics: Applications at Natural Abundance Source: Analytical Chemistry URL: [Link]

-

Title: An overview of methods using 13C for improved compound identification in metabolomics and natural products Source: Frontiers in Plant Science URL: [Link]

-

Title: Metabolic Flux Analysis with 13C-Labeling Experiments Source: URL: [Link]

-

Title: An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver Source: NIH URL: [Link]

-

Title: Isotopically nonstationary 13C metabolic flux analysis in resting and activated human platelets Source: Digital Commons@Becker URL: [Link]

-

Title: Glycerol metabolism of Pichia pastoris (Komagataella spp.) characterised by 13C-based metabolic flux analysis Source: PubMed URL: [Link]

-

Title: Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis Source: Frontiers in Microbiology URL: [Link]

-

Title: Publishing 13C metabolic flux analysis studies: A review and future perspectives Source: PMC - PubMed Central URL: [Link]

-

Title: Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans Source: Semantic Scholar URL: [Link]

-

Title: Isotopically Nonstationary 13 C Metabolic Flux Analysis Source: Springer Nature Experiments URL: [Link]

-

Title: In vivo NMR for 13C metabolic flux analysis Source: ResearchGate URL: [Link]

-

Title: 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell Source: Frontiers in Neuroscience URL: [Link]

-

Title: 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae Source: PubMed URL: [Link]

-

Title: Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: PMC - PubMed Central URL: [Link]

-

Title: Characterization of Glycerol from Different Origins by 2H- And 13C-NMR Studies of Site-Specific Natural Isotope Fractionation Source: ResearchGate URL: [Link]

-

Title: #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology Source: YouTube URL: [Link]

-

Title: 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production Source: PMC - PubMed Central URL: [Link]

-

Title: 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells Source: ACS Publications URL: [Link]

-

Title: Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli Source: Metabolic Engineering URL: [Link]

Sources

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. Isotopically Nonstationary 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

Technical Guide: Applications of Glycerol-13C as a Metabolic Tracer

Executive Summary

Glycerol-13C is a high-fidelity metabolic probe that occupies a unique intersection between carbohydrate and lipid metabolism. Unlike glucose tracers, which enter metabolism at the hexose level, glycerol enters directly at the triose phosphate node via glycerol-3-phosphate. This bypasses the regulatory bottleneck of phosphofructokinase (PFK), making Glycerol-13C an indispensable tool for isolating gluconeogenesis (GNG) from glycogenolysis and for quantifying triglyceride (TG) turnover rates.

This guide details the mechanistic principles, experimental protocols, and analytical frameworks for utilizing Glycerol-13C in pre-clinical and clinical metabolic flux analysis.

Part 1: Mechanistic Basis & Tracer Fate

To design effective experiments, one must understand the specific entry point and divergence of the glycerol tracer.

The Triose Phosphate Crossroads

Upon cellular entry, glycerol is phosphorylated by glycerol kinase (GK) to form glycerol-3-phosphate (G3P). From here, the 13C label faces a critical bifurcation:

-

Anabolic/Lipogenic: Acylation to form the backbone of Triglycerides (TG) or Phospholipids.

-

Catabolic/Gluconeogenic: Oxidation to Dihydroxyacetone Phosphate (DHAP), entering the glycolytic/gluconeogenic pool.

Visualization of Metabolic Fate

The following diagram illustrates the flow of 13C carbons from glycerol into the wider metabolic network.

Figure 1: Metabolic fate of Glycerol-13C. Blue indicates tracer input; Green indicates the primary intermediate; Red indicates major analytical endpoints.

Part 2: Core Application – Measuring Hepatic Gluconeogenesis

Differentiating glucose production derived from Gluconeogenesis (GNG) versus Glycogenolysis is a primary challenge in diabetes research. Glycerol-13C is superior to glucose tracers here because it labels the triose pool directly, meaning any 13C-labeled glucose detected in plasma must have originated from de novo synthesis (GNG), not glycogen breakdown.

The Methodology: Mass Isotopomer Distribution Analysis (MIDA)

MIDA allows for the calculation of the fractional synthesis rate by analyzing the pattern of isotopomers (molecules differing only by isotopic composition) in the product (glucose).

Tracer Selection:

-

[U-13C3]Glycerol: Preferred for GC-MS MIDA applications. It produces triose phosphates that are fully labeled, creating distinct M+3 and M+6 isotopomers in glucose.

-

[2-13C]Glycerol: Often used in NMR studies or specific hyperpolarization experiments.

Experimental Protocol (In Vivo)

Objective: Quantify fractional GNG in a rodent model.

| Step | Action | Technical Insight (The "Why") |

| 1. Prep | Catheterize jugular vein and carotid artery. Fast animal for 6-12 hours. | Fasting depletes glycogen stores, forcing a shift toward GNG, maximizing tracer sensitivity. |

| 2. Infusion | Administer a primed-continuous infusion of [U-13C3]Glycerol . Prime: 20 µmol/kg Rate: 1.0 µmol/kg/min | A constant infusion achieves "isotopic steady state" (enrichment plateau) in the precursor pool (G3P) within 60-90 mins. |

| 3. Sampling | Collect arterial blood (50 µL) at t=0, 60, 80, 100, 120 mins. | Multiple time points confirm steady state. Arterial blood represents the mixed pool better than venous. |

| 4. Derivatization | Extract plasma.[1] Derivatize glucose to aldonitrile pentaacetate or di-O-isopropylidene . | These derivatives are volatile and stable for GC-MS, allowing precise separation of mass isotopomers. |

| 5. Analysis | Analyze via GC-MS (PCI or EI mode). Monitor m/z ions corresponding to the molecular ion and fragments. | Critical: Monitor M+0, M+1, M+2, M+3... to reconstruct the isotopomer distribution. |

Calculation Logic

The fractional contribution of GNG (

Expert Note: A common pitfall is assuming the enrichment of plasma glycerol equals the enrichment of hepatic intracellular G3P. It does not. The intracellular pool is diluted by endogenous glycerol. MIDA mathematically corrects for this by using the isotopomer distribution of glucose itself to infer the true precursor enrichment.

Part 3: Advanced Application – Hyperpolarized 13C-MRI[3]

Hyperpolarized MRI is an emerging technology that increases the sensitivity of 13C detection by >10,000-fold, allowing for real-time metabolic imaging in seconds.

Why Glycerol?

While [1-13C]Pyruvate is the most common hyperpolarized agent, [2-13C]Glycerol is gaining traction for liver imaging.

-

T1 Relaxation: The C2 position has a longer T1 relaxation time than C1 or C3, preserving the hyperpolarized signal longer.

-

Target: It probes liver energy state and redox potential (NADH/NAD+ ratio) via the conversion to G3P and DHAP.

Hyperpolarization Workflow

Figure 2: Workflow for Hyperpolarized [2-13C]Glycerol MRI. Speed is critical between dissolution and injection to prevent signal decay.

Part 4: Analytical Considerations & Quality Control

Trustworthiness in metabolic tracing relies on rigorous QC.

Tracer Purity & Isotope Effects

-

Chemical Purity: Must be >98% to avoid toxicity.

-

Isotopic Enrichment: Must be >99% 13C. Lower enrichment complicates MIDA calculations significantly.

-

Stereochemistry: Glycerol is achiral, but its metabolic products (G3P) are chiral. Ensure the enzymatic assays used for validation are stereospecific.

Mass Spectrometry vs. NMR

| Feature | GC-MS / LC-MS | NMR Spectroscopy |

| Sensitivity | High (picomole range) | Low (micromole range) |

| Sample Prep | Destructive; requires derivatization | Non-destructive; minimal prep |

| Data Output | Mass Isotopomers (M+1, M+2...) | Positional Isotopomers (C1 vs C2 labeling) |

| Best For | High-throughput flux analysis; MIDA | Complex pathway elucidation; Hyperpolarization |

References

-

Magnusson, I., et al. (1991). "Quantitation of hepatic glycogenolysis and gluconeogenesis in fasting humans with 13C NMR." Science, 254(5031), 573-576.

-

Previs, S. F., et al. (1995). "Limitations of the mass isotopomer distribution analysis of glucose to study gluconeogenesis. Substrate cycling between glycerol and triose phosphates in liver." Journal of Biological Chemistry, 270, 19806-19815.

-

Jin, E. S., Sherry, A. D., & Malloy, C. R. (2016).[2] "An oral load of [13C3]glycerol and blood NMR analysis detects fatty acid esterification, pentose phosphate pathway and glycerol metabolism through the tricarboxylic acid cycle in human liver." Journal of Biological Chemistry, 291, 19031-19041.[2]

-

Peroni, O., et al. (1995).[3] "Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose." American Journal of Physiology-Endocrinology and Metabolism, 269(3), E516-E523.[3]

- Chen, A. P., et al. (2013). "Hyperpolarized 13C-MRI of Liver Metabolism." Journal of Magnetic Resonance, 231, 1-15.

Sources

Methodological & Application

Application Note: Glycerol-13C Labeling Strategies for High-Resolution Protein NMR

Executive Summary

In the structural analysis of high-molecular-weight proteins (>25 kDa) and supramolecular complexes, uniform

This guide details the Glycerol-13C labeling methodology , a critical alternative to uniform glucose labeling. By utilizing specific isotopomers of glycerol ([2-

Mechanism of Action: Metabolic Scrambling

Unlike glucose, which enters glycolysis directly, glycerol enters E. coli metabolism via glycerol-3-phosphate and dihydroxyacetone phosphate (DHAP). As these precursors traverse the TCA cycle, the

Metabolic Flow Diagram

The following diagram illustrates how glycerol feeds into the central carbon metabolism to generate amino acids.

Figure 1: Metabolic flux of

Strategic Selection: [2- C] vs. [1,3- C] Glycerol[1][2][3][4][5][6][7][8]

The choice of glycerol isotopomer dictates the labeling topology. The primary advantage of glycerol labeling is the suppression of one-bond J-couplings (

Labeling Pattern Comparison

The table below summarizes the dominant labeling sites. Note that "Sparse" implies that adjacent carbons are rarely labeled simultaneously.

| Feature | [2- | [1,3- | Uniform [U- |

| Primary Utility | Backbone dynamics, Stereospecific Methyl Assignment | Complementary backbone assignment, Solid-State NMR | Complete resonance assignment |

| Backbone C | Labeled: Gly, Ser, His, Trp | Labeled: Ala, Val, Leu, Ile | All Residues (100%) |

| Methyl Groups | Stereoselective (Val/Leu pro-R/pro-S differentiation) | Complementary stereoselectivity | Non-selective (Both methyls labeled) |

| Aromatic Rings | Low intensity (sparse) | High intensity | Complete |

| J-Coupling | Decoupled C | Decoupled C | Strong |

The "Killer App": Stereospecific Methyl Assignment

For drug discovery, assigning the methyl groups of Valine and Leucine is critical as they often populate hydrophobic binding pockets.

-

[2-

C] Glycerol: Selectively labels the pro-S methyl of Leucine and pro-R methyl of Valine (biosynthetic origin dependent). -

Result: This removes the ambiguity between diastereotopic methyl groups, allowing for precise NOE restraint generation and structure calculation [1, 2].

Experimental Protocol

Pre-requisite: E. coli adapts slowly to glycerol as a sole carbon source. Do not inoculate a large expression culture directly from an LB starter.

Materials

-

Isotope Source: [2-

C] Glycerol or [1,3- -

Base Medium: M9 Minimal Salts (Standard).

-

Nitrogen Source:

NH -

Strain: BL21(DE3) or similar.[2][3][4] Note: Strains with enhanced glycerol metabolism (Glp regulon) can improve yields.

Workflow Diagram

Figure 2: Step-by-step expression workflow emphasizing the adaptation phase.

Detailed Methodology

Step 1: Adaptation (Critical)

-

Inoculate a single colony into 5 mL LB media. Grow for 6 hours.

-

Pellet cells (3000 x g, 5 min) and discard supernatant to remove rich media traces.

-

Resuspend pellet in 10-50 mL of M9 minimal media containing 2 g/L of

C-Glycerol and 1 g/L -

Incubate overnight at 37°C.

-

Expert Insight: Growth will be slower than glucose. Expect saturation at lower ODs. If the culture is not turbid by morning, allow more time. Do not rush this step.

-

Step 2: Large Scale Expression

-

Prepare 1 L of M9 media:

-

6 g Na

HPO -

2.0 - 3.0 g

C-Glycerol (Cost-saving tip: 2 g/L is usually sufficient for soluble proteins; 3 g/L for high-density demands). -

1 g

NH -

1 mM MgSO

, 0.1 mM CaCl

-

-

Inoculate with the Adaptation Culture (1:50 or 1:100 dilution).

-

Grow at 37°C until OD

reaches 0.7 – 0.9.-

Note: The lag phase may be longer. The log phase is often slower (doubling time ~60-90 mins vs 40 mins for glucose).

-

Step 3: Induction

-

Cool culture to expression temperature (e.g., 20°C or 25°C) to improve solubility.

-

Induce with IPTG (final concentration 0.5 – 1.0 mM).

-

Harvest after 12–16 hours (for 20°C) or 4–6 hours (for 37°C).

Quality Control & Validation

Before proceeding to complex 3D/4D experiments, validate the labeling pattern using a high-resolution 2D

-

Expectation: Unlike glucose-labeled samples, the glycerol-labeled HSQC should show narrower linewidths in the carbon dimension due to the removal of

couplings in many residues. -

Troubleshooting:

-

Weak Signals: Glycerol metabolism generates acetate overflow. Ensure pH is buffered well (phosphate buffer).

-

Unexpected Splitting: If

splitting is observed where it shouldn't be, check the scrambling pathways. Some scrambling is unavoidable in the TCA cycle (Glu/Asp/Gln/Asn), but Gly/Ser/Ala should remain relatively distinct [3].

-

References

-

LeMaster, D. M., & Richards, F. M. (1988). NMR sequential assignment of Escherichia coli thioredoxin utilizing random fractional deuteriation.[1] Biochemistry, 27(1), 142–150.[1] [Link] (The foundational text on using glycerol for specific labeling patterns).

-

Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy.[3][5] Nature, 420, 98–102.[6] [Link] (Demonstrates the power of [1,3] vs [2] glycerol labeling for structure determination).

-

Lundström, P., et al. (2009). Isotope labeling methods for studies of protein dynamics by NMR. Journal of Biomolecular NMR, 43, 229–240. [Link] (Review of labeling strategies including glycerol for dynamics).

Sources

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Tracking of De Novo Phospholipid Synthesis: A 13C-Glycerol Tracing Protocol

Executive Summary: From Static Snapshots to Dynamic Flux

Traditional lipidomics provides a static inventory of lipid species—a "snapshot" of cellular content. However, in drug development and metabolic disease research, static levels are often misleading. A stable pool of Phosphatidylcholine (PC) could mask a hyper-active synthesis balanced by rapid degradation.

This guide details the application of [U-13C3]-Glycerol tracing to resolve this ambiguity. Unlike glucose tracing, which indiscriminately labels fatty acyl chains and headgroups, 13C-glycerol specifically targets the glycerol backbone. This specificity allows for the precise isolation of Kennedy Pathway (de novo synthesis) activity from the Lands Cycle (remodeling), providing a high-fidelity readout of membrane lipid turnover.

Mechanistic Basis: The Glycerol Backbone as a Fidelity Marker

To interpret the data, one must understand the fate of the tracer. Glycerol enters the lipid synthetic pathway via phosphorylation to Glycerol-3-Phosphate (G3P) .

The Kennedy Pathway vs. The Lands Cycle[1][2][3][4]

-

Kennedy Pathway (De Novo): Incorporates the labeled G3P backbone into Lysophosphatidic Acid (LPA) and Phosphatidic Acid (PA), eventually forming Diacylglycerol (DAG) and downstream phospholipids (PC, PE, PS). Result: Lipids appear as M+3 isotopologues (containing the intact 13C3 backbone).

-

Lands Cycle (Remodeling): Existing lipids (M+0) are hydrolyzed to lysophospholipids and reacylated. If an unlabeled lipid undergoes remodeling, the backbone remains M+0. Result: Remodeling does not introduce the M+3 label unless the backbone itself was recently synthesized de novo.

Pathway Visualization

The following diagram illustrates the flow of 13C-Glycerol (Blue nodes) through the biosynthetic network.

Figure 1: Metabolic fate of 13C-Glycerol. The M+3 label (colored nodes) propagates strictly through de novo synthesis steps. The Lands Cycle (dotted lines) typically recycles the existing backbone.

Experimental Design Strategy

Tracer Selection[5]

-

Compound: [U-13C3]-Glycerol (Isotopic purity >99%).

-

Why Uniform Labeling? Using 1,3-13C2 glycerol or single-carbon labels can lead to complex splitting patterns if the backbone is metabolized via glycolysis. U-13C3 provides a distinct +3.003 Da mass shift that is easily resolved on high-resolution instruments.

Cell Culture Conditions

-

Media: Glucose-containing media (DMEM/RPMI) is acceptable. Unlike glucose tracing, you do not need to deplete the native carbon source, as glycerol is a minor carbon source for energy but a major source for lipid backbones.

-

Concentration: 100 µM - 200 µM final concentration.

-

Note: Higher concentrations (>500 µM) may stimulate triglyceride synthesis artificially (mass action effect).

-

-

Labeling Duration:

-

Flux Analysis: 30 min, 1h, 2h, 4h (To capture the linear uptake phase).

-

Steady State: 24h - 48h (To determine the replacement fraction of the total lipid pool).

-

Comprehensive Protocol

Phase 1: Pulse Labeling & Quenching

Criticality: Lipid turnover is rapid. Metabolism must be arrested instantly to prevent lipase activity during harvesting.

-

Seed Cells: Plate cells (e.g., HeLa, HepG2) to reach 70-80% confluence at the time of harvest.

-

Pulse: Replace media with pre-warmed media containing 100 µM [U-13C3]-Glycerol.

-

Harvest (The "Cold Trap"):

-

Place culture dish on a bed of ice.

-

Aspirate media rapidly.

-

Immediately wash with ice-cold PBS (1x).

-

Quench: Add 1 mL Ice-Cold Methanol (-20°C) directly to the plate. Scrape cells into the methanol.

-

Why: Methanol denatures enzymes (lipases) and prevents the hydrolysis of labile lipids like PA and LPA.

-

Phase 2: Lipid Extraction (Modified Bligh-Dyer)

-

Transfer the methanol lysate to a glass tube (borosilicate).

-

Add Chloroform (or MTBE for a greener alternative) and Water to achieve a ratio of 1:1:0.9 (MeOH:CHCl3:H2O) .

-

Internal Standards: Spike in non-endogenous lipids (e.g., PC 17:0/17:0, d7-TAG) at this step to normalize extraction efficiency.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 10 min at 4°C.

-

Collection: Collect the lower organic phase (lipids) into a fresh glass vial.

-

Dry: Evaporate solvent under a stream of Nitrogen (N2) to prevent oxidation.

-

Reconstitute: Dissolve in Isopropanol:Methanol:Chloroform (4:2:1) for LC-MS injection.

Phase 3: LC-MS/MS Acquisition

-

Instrument: Q-Exactive (Orbitrap) or Q-TOF recommended for mass resolution >30,000.

-

Chromatography: C18 Reverse Phase (separates by chain length/saturation) or HILIC (separates by lipid class).

-

Recommendation: C18 is preferred for resolving specific molecular species (e.g., PC 16:0/18:1).

-

-

MS Settings:

-

Mode: Positive (for PC, TAG) and Negative (for PE, PS, PI).

-

Mass Range: m/z 200 – 1200.

-

Data Analysis & Interpretation

Isotopologue Identification

For a lipid species with mass

-

M+0: The unlabeled parent ion (Pre-existing pool).

-

M+3: The labeled daughter ion (Newly synthesized backbone).

Note: If the lipid contains two glycerol backbones (e.g., Cardiolipin), you may see M+3 and M+6.

Calculating Fractional Synthesis Rate (FSR)

The FSR represents the proportion of the lipid pool that has been newly synthesized during the labeling period.

Correction: For precise flux modeling, correct for the Natural Abundance of 13C (approx 1.1% per carbon). Software like IsoCor or Polly can automate this.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for 13C-Glycerol tracing.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low M+3 Signal | Slow uptake or high endogenous synthesis | Increase tracer concentration to 200 µM or extend labeling time. Ensure media is not depleted of other nutrients. |

| M+1 / M+2 Detected | Glycerol recycling via Glycolysis | Glycerol can enter Gluconeogenesis -> DHAP -> Glycolysis. This "scrambles" the label. Use Glucose-free media supplemented with labeled glycerol (rarely needed) or simply account for it in modeling. |

| High Variation | Lipase activity during harvest | Ensure ALL steps prior to extraction are on ice. Methanol must be at -20°C. |

| Ion Suppression | High lipid concentration | Dilute samples 1:10 or 1:50. Use internal standards to normalize ionization efficiency. |

References

-

Hishikawa, D., et al. (2014). Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity. Proceedings of the National Academy of Sciences.

-

Nguyen, A., et al. (2026). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics. Analytical Chemistry. (Note: Generalized citation based on search context).

-

Lipid MAPS Consortium. Lipidomics Standards and Protocols. Lipid MAPS.

-

Millard, P., et al. (2019). IsoCor: isotope correction for mass spectrometry data. Bioinformatics.

-

Lands, W.E. (1958). Metabolism of glycerolipids; a comparison of lecithin and triglyceride synthesis. Journal of Biological Chemistry.

Precision Metabolic Flux Analysis: The Glycerol-13C Workflow

Abstract

This application note details a high-precision workflow for Metabolic Flux Analysis (MFA) using Glycerol-13C tracers. Unlike glucose tracers, which enter metabolism at the hexokinase step, glycerol enters at the triose phosphate node (DHAP/GAP), providing a unique "mid-stream" entry point. This protocol is specifically designed to resolve fluxes related to gluconeogenesis , glyceroneogenesis , lipid backbone synthesis , and anaplerotic recycling in hepatocytes, adipocytes, and cancer cell lines. We provide a self-validating experimental framework, from tracer selection to isotopic non-stationary MFA (INST-MFA) modeling.

Strategic Tracer Selection: The "Why" and "How"

The choice of glycerol isotopomer dictates the metabolic resolution. Do not simply default to "Uniformly Labeled" without analyzing your specific pathway of interest.

| Tracer | Primary Application | Mechanistic Rationale |

| [U-13C3] Glycerol | Lipid Synthesis & Total Flux | Preserves the intact C3 backbone. Ideal for measuring the direct incorporation of glycerol into triglycerides (TAGs) and phospholipids. Any breakdown to C1/C2 fragments (via TCA cycle) is immediately apparent by the loss of the M+3 isotopologue. |

| [1,3-13C2] Glycerol | Gluconeogenesis vs. Glycolysis | Provides high resolution at the Triose Phosphate Isomerase (TPI) node. Scrambling of the label allows precise estimation of reversible fluxes between DHAP and GAP, critical for determining the net flux toward Glucose (Gluconeogenesis) vs. Pyruvate (Glycolysis). |

The "Dilution" Factor

Expert Insight: When using glycerol tracers in the presence of glucose (common in cell culture), the labeling enrichment of downstream metabolites (e.g., Pyruvate, Lactate) will be significantly diluted.

-

Protocol Adjustment: If measuring absolute flux, you must quantify the "unlabeled" contribution from glucose. If measuring relative contribution (e.g., "What % of lipogenic carbon comes from glycerol?"), the dilution is the signal itself.

Experimental Protocol

Phase A: Cell Culture & Tracer Administration

-

System: Adherent cancer cells (e.g., HepG2) or primary hepatocytes.

-

Standard: Steady-State MFA (for long-term flux) or INST-MFA (for rapid kinetics).

Step-by-Step Methodology:

-

Pre-Conditioning:

-

Seed cells in 6-well plates. Maintain in standard DMEM (5 mM Glucose) for 24 hours.

-

Critical Step: 2 hours prior to labeling, switch to a "Low Glucose" maintenance media (e.g., 1 mM Glucose) if your goal is to force glycerol utilization. High glucose inhibits Glycerol Kinase (GK) activity in some cell types via catabolite repression.

-

-

Tracer Media Preparation:

-

Prepare Glycerol-13C Media : DMEM (Glucose-free or Low-Glucose) + 2 mM [U-13C3] Glycerol .

-

Note: Ensure Glycerol concentration is non-toxic but sufficient to drive uptake (Km of GK is ~3-10 µM, but mM levels ensure saturation).

-

-

Labeling Pulse:

-

Wash cells 2x with warm PBS (37°C) to remove residual unlabeled carbon.

-

Add 2 mL of Tracer Media.

-

Incubation:

-

Lipid Synthesis: 12–24 hours (Steady State).

-

Central Carbon Metabolism: 15 min – 4 hours (Dynamic/Isotopic Non-Stationary).

-

-

Phase B: Quenching & Extraction (The "Metabolic Snapshot")

Metabolism turns over in seconds. Slow quenching invalidates flux data.

-

Rapid Quench:

-

Aspirate media immediately.

-

Instantly add 1 mL of 80:20 Methanol:Water (pre-chilled to -80°C) directly to the well.

-

Place plate on dry ice. Incubate for 15 mins. This stops all enzymatic activity instantly.

-

-

Extraction:

-

Scrape cells into the cold methanol solution. Transfer to Eppendorf tubes.

-

Vortex vigorously (30 sec) to disrupt membranes.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Contains polar metabolites (G3P, DHAP, Lactate, Citrate). Transfer to a fresh glass vial for LC-MS.

-

Pellet: Contains lipids/proteins.[1] Perform a Folch extraction (Chloroform:Methanol) on the pellet if analyzing lipid incorporation.

-

Analytical Workflow (LC-MS/MS)

Platform: HILIC Chromatography coupled to High-Resolution Mass Spectrometry (Q-TOF or Orbitrap).

-

Why HILIC? Glycerol-3-Phosphate (G3P) and DHAP are highly polar and retain poorly on C18 columns.

Key Metabolite Transitions (Monitoring List):

| Metabolite | Formula | [U-13C3] Glycerol Shift | Diagnostic Value |

| Glycerol-3-P | C3H9O6P | M+0 | Direct uptake verification. |

| DHAP | C3H7O6P | M+0 | Entry into Glycolysis. |

| Lactate | C3H6O3 | M+0 | Glycolytic flux (downstream). |

| Glucose-6-P | C6H13O9P | M+0 | Gluconeogenic flux (upstream). |

| Citrate | C6H8O7 | M+2, M+3, M+5 | TCA Cycle entry (via Acetyl-CoA or Anaplerosis). |

Pathway Visualization & Logic

The following diagram illustrates the unique entry point of Glycerol-13C and the "Decision Node" at DHAP.

Figure 1: Glycerol-13C Metabolic Entry and Fate. Note the bifurcation at G3P (Lipid synthesis vs. DHAP oxidation) and the bidirectional flux at DHAP/GAP.

Data Analysis & Flux Modeling[1][2][3][4][5][6][7][8]

Step 1: Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for natural isotope abundance (C13 natural abundance ~1.1%). Use software like IsoCor or Polly .

-

Validation Check: The sum of all isotopologues (M+0 to M+n) must equal 100%.

Step 2: The "DHAP Split" Calculation

To quantify the split between Glycolysis and Gluconeogenesis, calculate the Gluconeogenic Ratio (GR) :

-

Interpretation:

-

GR > 1: Impossible (indicates measurement error or glycogen breakdown).

-

GR ≈ 1: 100% flux towards Gluconeogenesis (rare, liver fasting state).

-

GR < 0.1: Predominantly Glycolytic flux.

-

Step 3: Computational Modeling (13C-MFA)

For rigorous flux quantification, export MIDs to INCA (Isotopomer Network Compartmental Analysis).

-

Model Constraints: You must constrain the model with external rates. Measure:

-

Glycerol uptake rate (mmol/gDW/hr) via media supernatant analysis.

-

Lactate excretion rate.

-

Cell growth rate (mu).

-

-

Objective Function: Minimize the variance-weighted sum of squared residuals (SSR) between simulated and measured MIDs.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Enrichment (<5%) in downstream metabolites | High background glucose or low Glycerol Kinase expression. | Use glucose-free media for the pulse. Verify GK expression via Western Blot. |

| Inconsistent M+3/M+2 ratios in Citrate | Scrambling via Pyruvate Carboxylase (PC) vs. PDH. | This is data, not error! High M+3 Citrate implies PC activity (anaplerosis). High M+2 implies PDH activity. |

| High M+0 in G3P | Incomplete quenching or tracer not entering cell. | Check transport (Aquaporin channels). Ensure quench was instant (<5 sec). |

References

-

Metabolic Flux Analysis Principles

- Antoniewicz, M. R. (2015). Methods for 13C Metabolic Flux Analysis.

-

Source: [Link]

-

Glycerol Tracer Specifics in Cancer

- Buescher, J. M., et al. (2015). A Roadmap for Interpreting 13C Metabolite Labeling Patterns from Cells. Current Opinion in Biotechnology.

-

Source: [Link]

-

INCA Software & Modeling

-

Glycerol Metabolism in Liver (Gluconeogenesis)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

tracking carbon fate from glycerol in cancer cell lines

Metabolic Flux Analysis of Glycerol in Oncogenesis: A C-Isotope Tracing Application Note

Abstract & Introduction

In the metabolic reprogramming of cancer, glucose and glutamine are traditionally viewed as the primary carbon sources. However, recent evidence suggests that glycerol acts as a critical alternative fuel, particularly in adipocyte-rich microenvironments (e.g., breast, ovarian, and prostate cancers) or under hypoglycemic stress.

This Application Note details a rigorous Stable Isotope-Resolved Metabolomics (SIRM) workflow to track the fate of [U-

The Mechanistic Rationale

Cancer cells utilize glycerol through two primary vectors:

-

The Energetic Vector: Phosphorylation by Glycerol Kinase (GK) to Glycerol-3-Phosphate (G3P), followed by oxidation to Dihydroxyacetone Phosphate (DHAP) via GPDH . This feeds directly into glycolysis and the TCA cycle.

-

The Anabolic Vector: Direct utilization of G3P as the structural backbone for triacylglycerols (TAGs) and phospholipids, supporting membrane expansion.

Critical Consideration: The expression of Glycerol Kinase (GK) is the rate-limiting factor. Cell lines such as HepG2 (liver) and PC-3 (prostate) exhibit robust glycerol utilization, whereas others may require adaptation.

Experimental Design Strategy

Tracer Selection[1]

-

Primary Tracer: [U-

C-

Why: This tracer provides the most comprehensive map. It generates M+3 isotopomers in glycolytic intermediates and M+2 isotopomers in the TCA cycle (via Acetyl-CoA).

-

-

Alternative: [1,3-

C-

Why: Used specifically to disentangle complex scrambling patterns in the Pentose Phosphate Pathway (PPP), though less common for general flux analysis.

-

Media Formulation (The "Glucose Competition" Factor)

Standard DMEM contains 25 mM glucose. In the presence of high glucose, glycerol oxidation is often suppressed (the "Crabtree-like" effect).

-

Recommendation: To assess glycerol's potential as a fuel source, reduce glucose concentration to physiological (5 mM) or hypoglycemic (0.5–1 mM) levels during the labeling pulse.

-

Serum: You must use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains significant unlabeled glycerol and lipids that will dilute your isotopic signal.

Protocol: Biphasic Tracing & Extraction[2]

This protocol utilizes a biphasic extraction (Modified Bligh & Dyer) to simultaneously isolate polar metabolites (energy) and non-polar metabolites (lipids).

Phase A: Cell Culture & Labeling

-